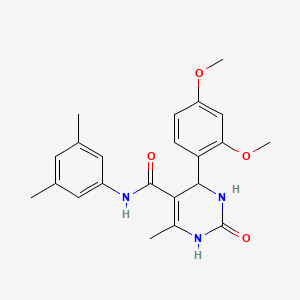![molecular formula C12H14FNOS B3007713 N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide CAS No. 2305310-04-5](/img/structure/B3007713.png)
N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Wirkmechanismus
N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is a reversible inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK phosphorylates downstream signaling molecules, leading to the activation of various pathways involved in cell survival and proliferation. Inhibition of BTK by N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide blocks these signaling pathways, leading to apoptosis of B-cell malignancies.
Biochemical and Physiological Effects:
N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been shown to inhibit BTK phosphorylation in both CLL and NHL cells, leading to decreased cell survival and proliferation. N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has also been shown to induce apoptosis in B-cell malignancies, both as a single agent and in combination with other agents. In preclinical models, N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been shown to enhance the anti-tumor activity of other agents, such as rituximab and venetoclax.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is its specificity for BTK, which makes it a promising agent for the treatment of B-cell malignancies. N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is its limited solubility, which may affect its efficacy in vivo.
Zukünftige Richtungen
For research on N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Other areas of research include the identification of biomarkers that may predict response to N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide, as well as the development of novel combination therapies that may enhance its anti-tumor activity. Additionally, further studies are needed to understand the mechanism of resistance to N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide and to identify strategies to overcome it.
Synthesemethoden
The synthesis method of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide involves several steps, including the reaction of 2-fluorobenzyl alcohol with thioacetic acid, followed by the reaction of the resulting thioester with ethyl 2-bromo-3-oxopropionate. The final step involves the reaction of the resulting intermediate with propargylamine to yield N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies. N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has also been shown to enhance the anti-tumor activity of other agents, such as rituximab and venetoclax, in preclinical models.
Eigenschaften
IUPAC Name |
N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c1-2-12(15)14-7-8-16-9-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBGFQCLCINNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCSCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3007630.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)
![5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B3007634.png)
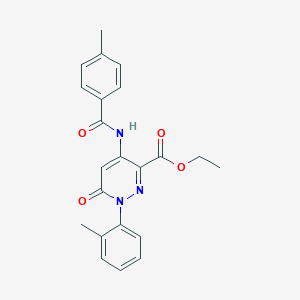
![N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide](/img/structure/B3007639.png)

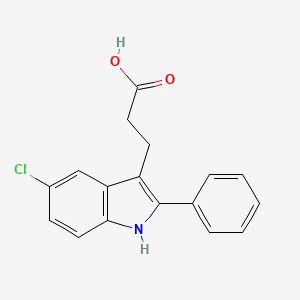

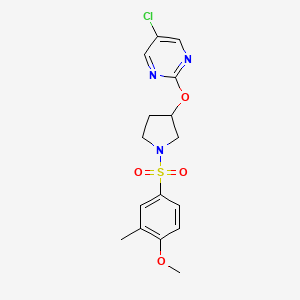
![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)
![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)
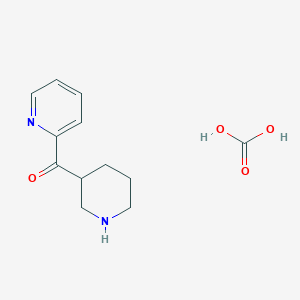
![ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007652.png)
